molecular formula C13H11F3N4O3 B1305198 ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate

ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate

Cat. No.: B1305198
M. Wt: 328.25 g/mol
InChI Key: ABFCYVFMVBTIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate is a complex organic compound that features a trifluoromethyl group, a cyano group, and a hydrazono group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate typically involves the following steps:

    Formation of the Hydrazono Intermediate: The reaction begins with the condensation of 3-(trifluoromethyl)phenylhydrazine with an appropriate aldehyde or ketone to form the hydrazono intermediate.

    Cyanoacetylation: The hydrazono intermediate is then reacted with ethyl cyanoacetate under basic conditions to introduce the cyano group.

    Carbamoylation: Finally, the product is treated with ethyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and bioavailability.

Mechanism of Action

The mechanism of action of ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the cyano and hydrazono groups interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
  • Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate
  • (Z)-ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate

Uniqueness

Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and bioavailability. This makes it a valuable compound for further research and development in various fields, including pharmaceuticals and materials science.

Properties

Molecular Formula

C13H11F3N4O3

Molecular Weight

328.25 g/mol

IUPAC Name

ethyl N-[2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetyl]carbamate

InChI

InChI=1S/C13H11F3N4O3/c1-2-23-12(22)18-11(21)10(7-17)20-19-9-5-3-4-8(6-9)13(14,15)16/h3-6,19H,2H2,1H3,(H,18,21,22)

InChI Key

ABFCYVFMVBTIJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N

Origin of Product

United States

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